2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the hydrazone class, characterized by a central acetohydrazide backbone substituted with a 4-benzylpiperazine group at position 2 and a 3-phenoxyphenylmethylidene moiety at the N'-position. Its molecular formula is C₂₇H₂₉N₅O₂, with a molecular weight of 463.56 g/mol. The structure combines lipophilic (benzyl, phenoxy) and basic (piperazine) features, which may influence solubility, bioavailability, and target interactions .
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28N4O2/c31-26(21-30-16-14-29(15-17-30)20-22-8-3-1-4-9-22)28-27-19-23-10-7-13-25(18-23)32-24-11-5-2-6-12-24/h1-13,18-19H,14-17,20-21H2,(H,28,31)/b27-19+ |
InChI Key |
OJXKNYPBVVAKTE-ZXVVBBHZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 3-phenoxybenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: The benzyl and phenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound can be used in studies investigating the mechanisms of action of piperazine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy and benzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide (MFCD02075473)
- Key Differences: Replaces the benzyl group with a 2-chlorobenzyl and substitutes the 3-phenoxyphenyl with a 3-methylphenyl.
- Impact: The chloro substituent enhances lipophilicity and may alter receptor binding affinity.
N′-[(E)-Biphenyl-4-ylmethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide (315199-14-5)
- Key Differences: Features a biphenylmethylidene group instead of 3-phenoxyphenyl.
N′-[(E)-(2-Hydroxyphenyl)methylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide
Functional Analogues with Bioactivity Data
MMINA (2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)Methylidene]Acetohydrazide)
- Key Differences: Replaces benzylpiperazine with an indole ring and substitutes 3-phenoxyphenyl with 3-nitrophenyl.
- Bioactivity: Demonstrated chemoprotective effects against cisplatin-induced organ damage in rats via antioxidant and anti-inflammatory pathways.
N'-[(E)-(3,4-Dihydroxyphenyl)Methylidene]-2-[(2-Oxo-2H-1-Benzopyran-4-yl)Amino]Acetohydrazide (4f)
- Key Differences : Features a coumarin-linked acetohydrazide and a dihydroxyphenyl group.
- Bioactivity : Exhibited antibacterial activity against S. aureus (MIC = 13.3 μM) and E. coli (MIC = 26.6 μM). The catechol moiety (3,4-dihydroxyphenyl) may contribute to metal chelation and membrane disruption .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(E)-(3-Methylphenyl)Methylidene]Acetohydrazide
Antibacterial Activity
- Target Compound: Predicted activity based on structural analogy to 4f () and fluorinated hydrazones (). Likely targets Gram-positive bacteria (S.
- Key Competitor : 4f showed MIC = 13.3 μM against S. aureus, while fluorinated hydrazones (e.g., 114 in ) exhibited MIC = 12.5 μg/mL (~28 μM) against E. coli.
Anti-Inflammatory and Chemoprotective Effects
Pharmacokinetic and Toxicity Considerations
Biological Activity
2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The molecular formula of 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is . The structure includes a benzylpiperazine moiety linked to a hydrazide functional group, which is thought to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.
- Analgesic Effects : Some derivatives have been reported to exhibit analgesic properties in animal models, suggesting potential applications in pain management.
- Anticancer Potential : There is emerging evidence that certain piperazine-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various piperazine derivatives showed that 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide displayed notable activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Test Compound | 32 | 64 |
| Control (Standard Antibiotic) | 8 | 16 |
Analgesic Activity
In a formalin-induced pain model in rats, the compound demonstrated significant analgesic effects compared to control groups. The results indicated a reduction in pain responses at doses of 10 mg/kg and 20 mg/kg.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 45 |
| 20 | 70 |
Anticancer Activity
Cell viability assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 5 | 85 | 90 |
| 10 | 60 | 70 |
| 20 | 30 | 40 |
The biological activities of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cell proliferation pathways. The hydrazide moiety is believed to enhance binding affinity and selectivity towards these targets.
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this compound?
The synthesis typically involves:
- Condensation reactions between hydrazide and aldehyde precursors under reflux conditions (ethanol or DMSO as solvents).
- Catalyst use (e.g., triethylamine) to facilitate intermediate formation.
- Purification via column chromatography or recrystallization to achieve >95% purity. Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and solvent selection to maximize yield .
Q. Which analytical methods are essential for structural confirmation and purity assessment?
- NMR spectroscopy (1H/13C) to verify hydrazone geometry and aromatic substitution patterns.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC or TLC to monitor reaction progress and purity .
Q. What in vitro assays are recommended for initial biological evaluation?
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Perform dose-response curves to confirm potency thresholds.
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Control for batch-to-batch variability via HPLC purity checks and elemental analysis .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to identify interactions with targets like kinases or GPCRs.
- ADMET prediction (SwissADME, pkCSM) to assess solubility, CYP inhibition, and blood-brain barrier permeability.
- MD simulations (GROMACS) to evaluate binding stability over time .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Systematic substitution : Replace benzylpiperazine with bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., nitro) groups.
- Bioisosteric replacement : Swap phenoxyphenyl with naphthyl or heteroaromatic moieties.
- Pharmacophore mapping to identify critical hydrogen-bonding or hydrophobic features .
Q. How can stability issues during storage or in biological matrices be addressed?
- Lyophilization for long-term storage at -80°C under inert gas.
- Stability assays : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C).
- Cyclodextrin encapsulation to enhance aqueous solubility and reduce hydrolysis .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?
- Nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values.
- ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
- Principal component analysis (PCA) to correlate structural features with activity .
Q. How can researchers validate off-target effects in mechanistic studies?
- Proteome profiling (LC-MS/MS) to identify unintended protein interactions.
- CRISPR-Cas9 knockout models to confirm target specificity.
- Selectivity screening against related enzyme isoforms .
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays to avoid false positives?
Q. How should researchers optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) to evaluate solvent, catalyst, and temperature interactions.
- Continuous flow chemistry to improve reproducibility and reduce side reactions.
- In-line FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
